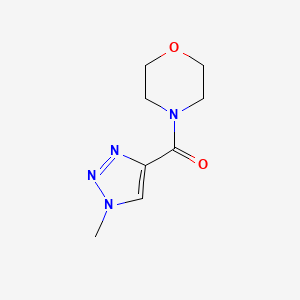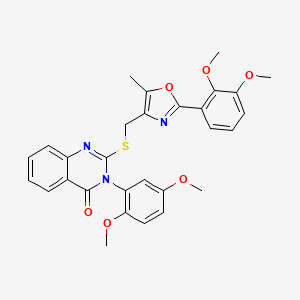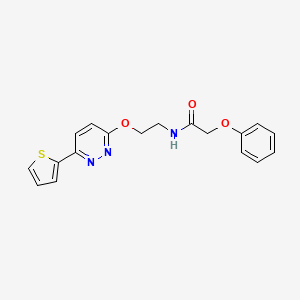![molecular formula C13H11N3OS2 B2843630 6-[(4-Methylphenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime CAS No. 339022-88-7](/img/structure/B2843630.png)
6-[(4-Methylphenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “6-[(4-Methylphenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime” is a derivative of the imidazo[2,1-b][1,3]thiazole class . It has a molecular weight of 274.37 . The compound is solid in its physical form .
Synthesis Analysis
The synthesis of imidazo[2,1-b][1,3]thiazole derivatives has been studied extensively . A simple and efficient method was developed for the synthesis of 2,6-disubstituted-imidazo[2,1-b][1,3,4]thiadiazoles under microwave (MW) activation using 2-amino-5-substituted-1,3,4-thiadiazoles and appropriate bromo ketones as materials .Molecular Structure Analysis
The molecular structure of the compound can be represented by the InChI code:1S/C13H10N2OS2/c1-9-2-4-10(5-3-9)18-12-11(8-16)15-6-7-17-13(15)14-12/h2-8H,1H3 . Physical And Chemical Properties Analysis
The compound is a solid with a molecular weight of 274.37 . The InChI code representing its molecular structure is1S/C13H10N2OS2/c1-9-2-4-10(5-3-9)18-12-11(8-16)15-6-7-17-13(15)14-12/h2-8H,1H3 .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
The synthetic pathways and chemical reactions involving imidazole and thiazole derivatives are crucial for exploring their potential applications. Studies have demonstrated methods for the synthesis of pH-sensitive spin probes through Grignard reagent addition to imidazole oxides, indicating the potential for creating sensitive diagnostic tools (Kirilyuk et al., 2003). Furthermore, electrophilic substitution reactions on imidazo[2,1-b]thiazoles have been explored to understand the influence of substituents on reactivity, providing insights into the compound’s chemical behavior and potential for further modification (O'daly et al., 1991).
Applications in Material Science
Imidazole and thiazole derivatives have been evaluated for their potential applications in material science, including as corrosion inhibitors. For instance, studies on the effectiveness of various imidazole derivatives in preventing copper corrosion have shown that these compounds can serve as efficient and low-toxicity corrosion inhibitors, which is significant for industrial applications (Stupnišek-lisac et al., 1998).
Herbicidal Activity
Research on imidazo[2,1-b]thiazole derivatives, including those similar to the compound , has revealed their potential as herbicides. Specific derivatives have shown activity in paddy field treatments, sand, and water cultures, highlighting the compound's potential for agricultural applications (Andreani et al., 1991).
Biological Activity
Although direct information on the biological activities of 6-[(4-Methylphenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime is limited, the exploration of related imidazole and thiazole derivatives has included the synthesis and evaluation of compounds for their anti-inflammatory, antioxidant, and anti-tubercular properties. This suggests a potential area of research for assessing the biological activities of this specific compound and its derivatives (Kenchappa et al., 2017), (Ramprasad et al., 2015).
Safety and Hazards
The compound is classified under the GHS07 hazard class. It carries the hazard statements H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Wirkmechanismus
Target of Action
Similar imidazothiazole derivatives have been found to stimulate the human constitutive androstane receptor (car) nuclear translocation .
Mode of Action
Based on the activity of similar compounds, it may interact with its targets, such as the car, leading to nuclear translocation . This translocation can result in changes in gene expression, which can have various downstream effects.
Biochemical Pathways
The activation and nuclear translocation of car can influence various biochemical pathways, including those involved in drug metabolism and the regulation of inflammatory responses .
Result of Action
Based on the activity of similar compounds, it may have potential analgesic and anti-inflammatory activities .
Eigenschaften
IUPAC Name |
(NZ)-N-[[6-(4-methylphenyl)sulfanylimidazo[2,1-b][1,3]thiazol-5-yl]methylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3OS2/c1-9-2-4-10(5-3-9)19-12-11(8-14-17)16-6-7-18-13(16)15-12/h2-8,17H,1H3/b14-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCIBOYKLVLWCBX-ZSOIEALJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(N3C=CSC3=N2)C=NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)SC2=C(N3C=CSC3=N2)/C=N\O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2843552.png)
![5-[(E)-2-(dimethylamino)ethenyl]-3-[(4-methylphenyl)methylsulfanyl]-1,2-thiazole-4-carbonitrile](/img/structure/B2843554.png)
![[2-[(3-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(2-methoxyphenyl)methanone](/img/structure/B2843555.png)
![Propyl 4-[7-(2-methylprop-2-enoxy)-4-oxochromen-3-yl]oxybenzoate](/img/structure/B2843556.png)
![4-Acetylbicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B2843558.png)
![(Z)-N-(6-chloro-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2843559.png)




![3-(4-Chlorophenyl)-3-hydroxy-1-(p-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2843569.png)
![N-[1-(1H-1,2,3-Benzotriazol-1-yl)-3-phenylpropyl]pyridine-4-carboxamide](/img/structure/B2843570.png)